

C6 Ceramide-13C2,d2 chemical structure and properties

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An In-depth Technical Guide to C6 Ceramide-13C2,d2

This guide provides a comprehensive overview of the isotopically labeled sphingolipid, C6 Ceramide-¹³C₂,d₂, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, properties, biological significance, and applications, with a focus on its use in quantitative research.

Chemical Structure and Properties

C6 Ceramide- 13 C₂,d₂ is a synthetic, isotopically labeled analog of the naturally occurring C6 ceramide. The "C6" designates the presence of a six-carbon N-acyl chain (hexanoyl group). The nomenclature "- 13 C₂,d₂" indicates the incorporation of two carbon-13 isotopes and two deuterium atoms into the molecule, which makes it an ideal internal standard for mass spectrometry-based quantification.

The base structure is N-hexanoyl-D-erythro-sphingosine. The isotopic labels provide a distinct mass shift compared to the endogenous C6 ceramide, allowing for precise differentiation and measurement in complex biological samples.

Table 1: Chemical and Physical Properties of C6 Ceramide-13C2,d2



| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C22 ¹³ C2H45D2NO3 | [1] |
| Molecular Weight | 401.63 g/mol | [1] |
| Purity | ≥98% | [1] |
| Synonyms | N-hexanoyl-D-erythro- sphingosine-13C2,d2 | |
| Canonical SMILES | CCCCC/C=C/INVALID-LINKNC(=0)CCCCC">C@HO | [2] |
| InChI Key | NPRJSFWNFTXXQC- QFWQFVLDSA-N | [2] |

Note: SMILES and InChI Key correspond to the non-labeled C6 Ceramide structure.

Applications in Research

The primary application of C6 Ceramide-¹³C₂,d₂ is as an internal standard for the accurate quantification of C6 ceramide and other short-chain ceramides in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotopically labeled standards are crucial for correcting for sample loss during extraction and for variations in instrument response, thereby enabling high-precision measurements.

Beyond its role as a standard, C6 ceramide itself is a widely used research tool due to its cell permeability, which allows it to mimic the effects of endogenous ceramides. It is known to be biologically active and has been utilized in studies to:

- Induce apoptosis and study cell death pathways.
- Investigate ceramide-mediated signaling cascades.
- Activate key enzymes such as protein phosphatase 2A (PP2A) and MAP kinase.

Biological Activity and Signaling Pathways





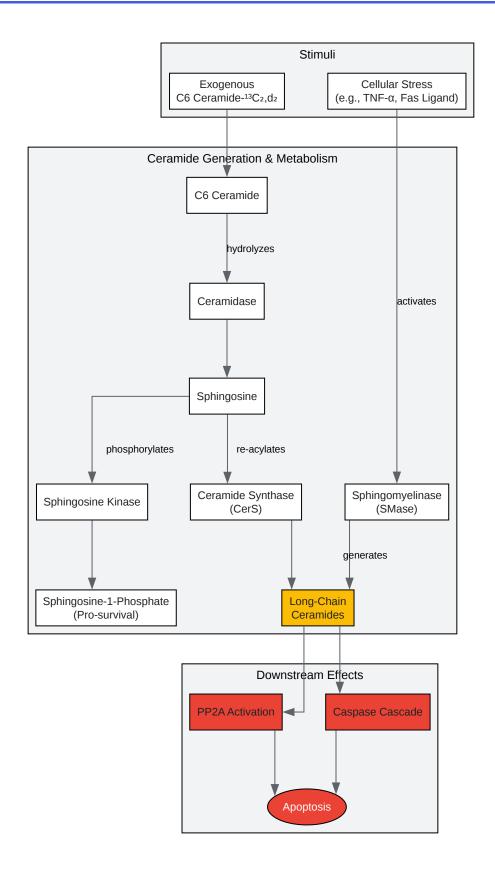


Ceramides are central bioactive lipids that regulate a wide array of cellular processes, including proliferation, growth arrest, differentiation, and apoptosis. Cell-permeable C6 ceramide is often used to probe these functions.

Upon entering the cell, exogenous C6 ceramide can be metabolized through several pathways. A key pathway is the "sphingosine-recycling pathway," where C6 ceramide is hydrolyzed by ceramidases to sphingosine and a fatty acid. This newly formed sphingosine can then be reacylated by ceramide synthases to generate endogenous long-chain ceramides (e.g., C16-ceramide), which then execute downstream signaling functions.

Ceramide generation, either de novo, from sphingomyelin hydrolysis, or via the salvage pathway, can be triggered by various cellular stressors, including TNF-α and activation of death receptors like Fas (CD95). This accumulation of ceramide can lead to the activation of downstream effectors, ultimately culminating in programmed cell death or apoptosis.





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Caption: Simplified C6 Ceramide Signaling and Metabolism.



Experimental Protocols

This section outlines a general methodology for the quantification of endogenous C6 ceramide in a biological sample (e.g., plasma or cell lysate) using C6 Ceramide-13C2,d2 as an internal standard.

Lipid Extraction

A common procedure for extracting lipids is the Bligh-Dyer method.

- Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.
- Spiking Internal Standard: To a known amount of homogenate (e.g., 50 μL of plasma), add a precise amount of C6 Ceramide-¹³C₂,d₂ (e.g., 50 ng) in a solvent like ethanol. This step is critical and should be done at the very beginning to account for extraction inefficiency.
- Solvent Addition: Add a 2:1 (v/v) mixture of ice-cold chloroform:methanol to the sample.
 Vortex thoroughly at 4°C.
- Phase Separation: Induce phase separation by adding chloroform and water. Centrifuge to separate the aqueous (upper) and organic (lower) phases.
- Collection: Carefully collect the lower organic phase, which contains the lipids.
- Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., acetonitrile or methanol).

LC-MS/MS Analysis

- Chromatography: Separate the lipid extract using a C18 reverse-phase HPLC column. A typical mobile phase system consists of:
 - Mobile Phase A: Water with 0.2% formic acid.
 - Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.2% formic acid.

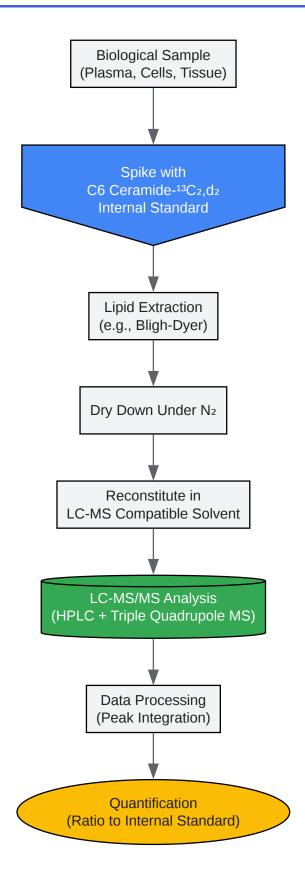






- A gradient from Mobile Phase A to B is used to elute the ceramides.
- Mass Spectrometry: Analyze the column effluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous C6 ceramide and the C6 Ceramide-¹³C₂,d₂ internal standard. The mass difference allows for their distinct detection.
- Quantification: Create a calibration curve using known concentrations of a C6 ceramide standard. The concentration of the endogenous C6 ceramide in the sample is calculated by comparing the ratio of its peak area to the peak area of the known amount of internal standard against the calibration curve.





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Caption: Lipidomics Workflow for Ceramide Quantification.



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